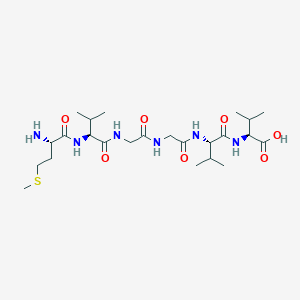![molecular formula C11H15NO8S2 B14184463 4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid CAS No. 926654-65-1](/img/structure/B14184463.png)
4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid is a chemical compound known for its unique structure and properties. It features a benzene ring substituted with hydroxy, amino, and disulfonic acid groups, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a benzene derivative followed by the introduction of the hydroxy and amino groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The disulfonic acid groups can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-3-nitrobenzenesulfonic acid
- 5-Amino-2-hydroxybenzenesulfonic acid
- 4-Hydroxy-5-nitrobenzenesulfonic acid
Uniqueness
4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
926654-65-1 |
|---|---|
Fórmula molecular |
C11H15NO8S2 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
4-hydroxy-5-(4-oxopentan-2-ylamino)benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C11H15NO8S2/c1-6(3-7(2)13)12-9-4-8(21(15,16)17)5-10(11(9)14)22(18,19)20/h4-6,12,14H,3H2,1-2H3,(H,15,16,17)(H,18,19,20) |
Clave InChI |
OLALCEGCWQIPSF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C)NC1=C(C(=CC(=C1)S(=O)(=O)O)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine](/img/structure/B14184393.png)


![1-{4-[2-(4-Chlorobenzene-1-sulfonyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14184427.png)
![3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride](/img/structure/B14184431.png)




![N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14184471.png)
![3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B14184472.png)
![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)
